molecular formula C16H14O5 B192035 Isooxypeucedanin CAS No. 5058-15-1

Isooxypeucedanin

Cat. No. B192035
CAS RN: 5058-15-1
M. Wt: 286.28 g/mol
InChI Key: USLPJJIUMAKBIU-UHFFFAOYSA-N
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Description

Isooxypeucedanin is a chemical compound with the molecular formula C16H14O5 . It is a linear furanocoumarin that structurally contains an epoxide ring . It has been majorly isolated from ethyl acetate-soluble partitions of several genera, particularly Angelica, Ferulago, and Prangos of the Apiaceae family; and Citrus, belonging to the Rutaceae family .


Molecular Structure Analysis

The molecular structure of Isooxypeucedanin consists of 16 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The exact structure detailing the arrangement of these atoms is not provided in the available resources.


Physical And Chemical Properties Analysis

Isooxypeucedanin has a molecular weight of 286.28 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

  • Metabolism and Pharmacokinetics:

    • Isooxypeucedanin has been studied for its metabolites and kinetic characteristics after biotransformation with rat liver microsomes. The research identified various metabolites and provided essential data for further pharmacological studies (Chen et al., 2014).
    • A study on Angelica dahurica cv. Yubaizhi in rats showed that isooxypeucedanin, among other coumarins, was distributed in various tissues, providing insights into its metabolism and disposition process in vivo (Zhang et al., 2019).
  • Biological Activities and Pharmacology:

    • Isooxypeucedanin has shown inhibitory effects on drug metabolism, altering the rate of metabolism in specific phases, as observed in a study involving Angelica Koreana roots (Woo et al., 1982).
    • It exhibits platelet anti-aggregatory effects, as identified in a study exploring the effects of coumarins from the roots of Angelica genuflexa and A. gigas (Lee et al., 2003).
    • Inhibitory effects against 5alpha-reductase type I in LNCaP cells were observed from the roots of Angelica Koreana. However, isooxypeucedanin was found to be inactive in the 5alpha-reductase assay systems used in this study (Seo et al., 2002).
  • Anticancer and Antitumor Effects:

    • A study involving human carcinoma cell lines showed that isooxypeucedanin, among other coumarins, had a cytotoxic effect against these cells, suggesting its potential in cancer treatment (Shokoohinia et al., 2014).
    • Oxypeucedanin and isooxypeucedanin extracted from Prangos ferulacea (L.) Lindl showed protective effects against apoptosis induced by doxorubicin in PC12 cells, indicating their potential in mitigating chemotherapy-induced side effects (Jalilian et al., 2021).
  • Neuropharmacology and Neuroprotection:

    • The effects of oxypeucedanin on global gene expression and the MAPK signaling pathway in mouse neuroblastoma Neuro-2A cells were investigated, highlighting its impact on protein metabolism and signaling pathways (Choi et al., 2011).
  • Antioxidant and Anti-inflammatory Activities:

    • Isooxypeucedanin has been identified in various plants and has shown potential antioxidant and anti-inflammatory activities, as observed in phytochemical studies of Euxylophora paraensis (Isidoro et al., 2012).
  • Cholinesterase Inhibitory Effects:

    • A study on the roots of Angelica dahurica investigated the cholinesterase inhibitory activities of isooxypeucedanin and other coumarins, which could be relevant in the treatment of neurodegenerative diseases (Seo et al., 2013).

properties

IUPAC Name

4-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLPJJIUMAKBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)COC1=C2C=CC(=O)OC2=CC3=C1C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198596
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-methyl-2-oxobutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isooxypeucedanin

CAS RN

5058-15-1
Record name Pabulenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(3-methyl-2-oxobutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOOXYPEUCEDANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW1F9H282B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
185
Citations
KH Shin, SS Kang, HJ Chi - Korean Journal of Pharmacognosy, 1990 - koreascience.kr
… Byakangelicin together with ter-O-byakangelicin and oxypeucedanin methanolate, and isooxypeucedanin as an internal reference were detected at 350 nm and the analysis was …
Number of citations: 3 koreascience.kr
YY Lee, S Lee, JL Jin, HS Yun-Choi - Archives of pharmacal research, 2003 - Springer
Five coumarins, isoimperatorin (1), pabulenol (2), isooxypeucedanin (3), oxypeucedanin hydrate (4) and osthol (5) were isolated from the MeOH extract ofAngelica genuflexa in the …
Number of citations: 132 link.springer.com
SV Serkerov, AA Kagramanov, RM Abbasov… - Chemistry of Natural …, 1976 - Springer
… 140-142C), the IR spectrum of which coincided with the spectrum of isooxypeucedanin. The formation of isooxypeucedanin, and also the results of a comparison of the IR spectra of (III) …
Number of citations: 3 link.springer.com
YM Kim, W Mar, KH Kim, SU Kim… - 춘계총회및학술 …, 1999 - scholar.kyobobook.co.kr
Effect of Isooxypeucedanin Isolated from Angelica koreana on the Induction of Quinone Reductase as Cancer Chemopreventive Agents - 학지사ㆍ교보문고 스콜라 … (1999년) Effect …
Number of citations: 0 scholar.kyobobook.co.kr
Q Chen, P Li, J He, Z Zhang… - Journal of separation …, 2008 - Wiley Online Library
… Phellopterin (PO), isoimperatorin (IO), imperatorin (IM), alloimperatorin (AM), byakangelicin, isooxypeucedanin, and pimpinellin were the major coumarin compounds identified in A. …
K Shin, K Moon, W Woo - Archives of Pharmacal Research, 1991 - search.ebscohost.com
… the roots of Angelica dahurica and identified as isooxypeucedanin and gosferol, respectively. … 105-108 was identified as isooxypeucedanin by direct comparison of spectral data, co-TLC …
Number of citations: 5 search.ebscohost.com
N Liu, NJ Yu, J Li, Y Yang, JF Guo, YM Zhao - Chromatographia, 2011 - Springer
A novel method has been developed for simultaneous qualitative analysis of coumarins in the rhizome of Angelica polymorpha Maxim. with the use of high-performance liquid …
Number of citations: 9 link.springer.com
MS Hashimoto, Y Tanaka, C Hattori - Analytical sciences, 1987 - Springer
… unknown sample OXP and its similarities to coumarin and isooxypeucedanin as references. … sample BER and its similarities to isooxypeucedanin and prantschimgin as references. …
Number of citations: 4 link.springer.com
YB Zhang, GG Deng, TX Wang, L Liu… - Journal of Pharmaceutical …, 2019 - Elsevier
… of isooxypeucedanin determined in stomach was higher than that in other tissues, especially in brain tissue, suggesting that stomach might be the target organ of isooxypeucedanin. …
Number of citations: 14 www.sciencedirect.com
NMM Shalaby, HI Abd-Alla, HF Aly… - BioMed research …, 2014 - hindawi.com
… However, psoralen, oxypeucedanin hydrate, and isooxypeucedanin showed more or less similar moderate percentage of carbohydrate enzyme inhibitory activities. A concentration-…
Number of citations: 81 www.hindawi.com

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